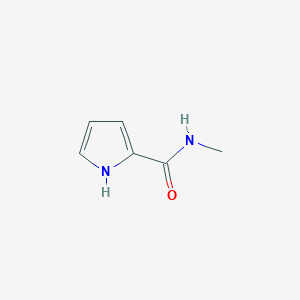

N-Methyl-1H-pyrrole-2-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZQAEQLSRWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632173 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132911-42-3 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-1H-pyrrole-2-carboxamide potential therapeutic targets

An In-Depth Technical Guide to the Therapeutic Potential of the N-Methyl-1H-pyrrole-2-carboxamide Scaffold

Authored by a Senior Application Scientist

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on the this compound core, exploring its potential as a versatile template for designing novel therapeutics. While this specific molecule is not extensively documented, the broader class of pyrrole-2-carboxamides has demonstrated significant promise in several key therapeutic areas. This document will provide an in-depth analysis of the most promising therapeutic targets for this scaffold, grounded in recent scientific literature. We will delve into the rationale for target selection, present detailed experimental workflows and protocols, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.

Introduction: The Pyrrole-2-Carboxamide Scaffold

The this compound (PubChem CID: 23273389) is a small, aromatic heterocyclic compound.[3] Its structure, featuring a five-membered pyrrole ring with a methyl-substituted carboxamide at the 2-position, offers a unique combination of chemical properties. The pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The methyl group on the amide nitrogen introduces a degree of steric hindrance and lipophilicity that can be fine-tuned in derivative synthesis. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions within protein binding pockets.

The versatility of the pyrrole-2-carboxamide core allows for strategic modifications at multiple positions, making it an excellent starting point for library synthesis in drug discovery campaigns.[4] Pyrrole-containing compounds have found applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents, among others.[5][6][7] This guide will explore the most compelling and well-documented therapeutic targets for this promising scaffold.

Chapter 1: A Novel Class of Antitubercular Agents Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel antitubercular agents with new mechanisms of action.

Scientific Rationale: Why Target MmpL3?

MmpL3 is an essential inner membrane transporter in Mtb, responsible for the export of mycolic acids in the form of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that is essential for the bacterium's survival and virulence. Inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM in the cytoplasm and ultimately, cell death. This makes MmpL3 a highly attractive and validated target for the development of new anti-TB drugs.

Pyrrole-2-Carboxamides as MmpL3 Inhibitors

Recent research has identified a series of pyrrole-2-carboxamides as potent inhibitors of MmpL3.[8] Structure-activity relationship (SAR) studies have revealed that the pyrrole-2-carboxamide core is crucial for activity, with the hydrogens on the pyrrole and amide groups playing a key role in binding to the active site of the protein.[8] Bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring have been shown to enhance anti-TB activity.[8]

Experimental Workflow for MmpL3 Inhibitor Validation

The validation of a potential MmpL3 inhibitor involves a multi-step process to confirm its on-target activity and whole-cell efficacy.

Caption: Workflow for the identification and validation of MmpL3 inhibitors.

Protocol: [¹⁴C] Acetate Metabolic Labeling Assay

This protocol is designed to determine if a compound inhibits mycolic acid biosynthesis, a key indicator of MmpL3 inhibition.[8]

Objective: To assess the effect of pyrrole-2-carboxamide derivatives on mycolic acid synthesis in mycobacteria.

Materials:

-

Mycobacterium smegmatis mc²155 culture

-

Middlebrook 7H9 broth supplemented with ADC and Tween 80

-

[1-¹⁴C] Acetic acid (specific activity 50-60 mCi/mmol)

-

Test compounds dissolved in DMSO

-

Isoniazid (positive control)

-

DMSO (vehicle control)

-

Scintillation vials and scintillation fluid

-

TLC plates (silica gel G)

-

Solvents for lipid extraction (chloroform, methanol) and TLC development

Procedure:

-

Grow M. smegmatis to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in 7H9 broth.

-

Dilute the culture to an OD₆₀₀ of 0.1 in fresh medium.

-

Aliquot 1 mL of the diluted culture into sterile tubes.

-

Add the test compound at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include isoniazid (1 µg/mL) and DMSO controls.

-

Incubate the tubes at 37°C with shaking for 4 hours.

-

Add 1 µCi of [1-¹⁴C] acetic acid to each tube.

-

Continue incubation at 37°C with shaking for another 6 hours.

-

Harvest the cells by centrifugation at 4000 x g for 10 minutes.

-

Wash the cell pellet with PBS.

-

Extract total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1).

-

Normalize the lipid extracts based on the counts per minute (CPM) and spot equal amounts onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate different lipid classes.

-

Visualize the radiolabeled lipids by autoradiography.

-

Quantify the spots corresponding to mycolic acids and precursor lipids using densitometry or by scraping the silica and performing scintillation counting.

Expected Outcome: Compounds that inhibit MmpL3 will show a dose-dependent decrease in the amount of radiolabeled mycolic acids and a corresponding accumulation of TMM.

Quantitative Data: Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors

| Compound ID | Modification | MIC against Mtb H37Rv (µg/mL) | IC₅₀ against Vero cells (µg/mL) | Selectivity Index (SI) |

| Compound 32 | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, bulky substituent on the carboxamide | < 0.016 | > 64 | > 4000 |

| Compound 12 | N-methylated pyrrole | - | - | - |

| Compound 13 | N-methylated pyrrole and amide | - | - | - |

| Data synthesized from reference[8]. |

Chapter 2: Targeting Neurological Disorders via the 5-HT₆ Receptor

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the brain, has emerged as a promising target for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[9]

Scientific Rationale: The 5-HT₆ Receptor in Cognition

The 5-HT₆ receptor is constitutively active and modulates the release of several neurotransmitters, including acetylcholine and dopamine, which are crucial for learning and memory. Antagonists and inverse agonists of the 5-HT₆ receptor have been shown to enhance cognitive performance in various preclinical models. Inverse agonists are of particular interest as they can reduce the basal, agonist-independent activity of the receptor.

The Pyrrole-Carboxamide Scaffold for 5-HT₆ Receptor Inverse Agonists

Recent studies have explored the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for designing novel 5-HT₆ receptor inverse agonists.[9] This scaffold has been shown to retain recognition of the receptor and, with appropriate substitutions, can shift the pharmacological activity from neutral antagonism to inverse agonism.[9]

Signaling Pathway of the 5-HT₆ Receptor

Caption: Simplified 5-HT₆ receptor signaling pathway.

Protocol: Radioligand Binding Assay for 5-HT₆ Receptor

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for the human 5-HT₆ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₆ receptor.

-

Cell membrane preparation from the above cells.

-

[³H]-LSD (lysergic acid diethylamide) as the radioligand.

-

Test compounds dissolved in DMSO.

-

Methergoline (non-selective serotonin antagonist for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

96-well filter plates (GF/B filters).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LSD (at a final concentration close to its Kd), and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of methergoline (e.g., 10 µM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: SAR of 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives at 5-HT₆R

| Compound ID | R¹ (on 2-phenyl ring) | Amine Moiety | Ki (nM) for 5-HT₆R |

| 7 | H | N-methylpiperazine | 208 |

| 8 | H | 4-hydroxy-piperidine | 106 |

| 24 | 4-F | N-methylpiperazine | 155 |

| 27 | 4-F | N-methylpiperazine | 208 |

| Data synthesized from reference. |

Chapter 3: Dual mPGES-1/sEH Inhibition for Anti-inflammatory and Anticancer Therapy

Chronic inflammation is a key driver of various diseases, including cancer. Prostaglandin E2 (PGE2) is a potent pro-inflammatory mediator, and its biosynthesis is a critical therapeutic target.

Scientific Rationale: Why Dually Inhibit mPGES-1 and sEH?

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme responsible for PGE2 production and is often upregulated in inflammatory conditions and tumors. Soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxy-fatty acids (EpFAs). Therefore, a dual inhibitor of mPGES-1 and sEH could provide a powerful synergistic effect by simultaneously blocking the production of a pro-inflammatory mediator (PGE2) and stabilizing anti-inflammatory lipids (EpFAs). This dual-action approach is a promising strategy for developing novel anti-inflammatory and anticancer agents with potentially fewer side effects than traditional NSAIDs.[7]

Pyrrole-based Compounds as Dual Inhibitors

The pyrrole moiety has been investigated as a scaffold for developing dual mPGES-1/sEH inhibitors.[7] These compounds have shown promise in preclinical studies, demonstrating the potential of this chemical class to target both enzymes.

Simplified Prostaglandin and Epoxide Metabolism Pathway

Caption: A streamlined workflow for the discovery of ENR inhibitors.

Protocol: ENR Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against ENR.

Materials:

-

Purified recombinant ENR enzyme (e.g., from E. coli or S. aureus).

-

Crotonyl-CoA (substrate).

-

NADH (cofactor).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Test compounds in DMSO.

-

A spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, NADH, and the test compound at various concentrations.

-

Add the ENR enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the crotonyl-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

-

Determine the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. The evidence presented in this guide highlights its potential to target key proteins in infectious diseases, neurological disorders, inflammation, and cancer.

Key takeaways:

-

Anti-infectives: The pyrrole-2-carboxamide core is a validated pharmacophore for inhibiting MmpL3 in M. tuberculosis and shows potential for targeting ENR in a broader range of bacteria.

-

Neurotherapeutics: The scaffold can be adapted to generate potent 5-HT₆ receptor inverse agonists for cognitive enhancement.

-

Anti-inflammatory and Anticancer Agents: The pyrrole core is a suitable template for designing dual inhibitors of mPGES-1 and sEH, offering a synergistic approach to combat inflammation-driven diseases.

Future research should focus on synthesizing and screening a library of this compound derivatives against these and other potential targets. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a robust framework for such an investigation. The versatility of the pyrrole-2-carboxamide scaffold, combined with the urgent need for new drugs in these therapeutic areas, makes it a highly valuable area for continued research and development.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Speranza Chemical. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

Reported pyrrole-2-carboxamide-based bioactive compounds and our.... ResearchGate. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

-

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

(PDF) 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Partial lysergamide. Wikipedia. [Link]

-

5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Federica. [Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H8N2O | CID 23273389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iris.unina.it [iris.unina.it]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Methyl-1H-pyrrole-2-carboxamide: The Programmable DNA-Binding Scaffold

Technical Guide for Drug Design & Development [1]

Executive Summary: The Architecture of Recognition

In the landscape of medicinal chemistry, few scaffolds offer the deterministic "programmability" of N-Methyl-1H-pyrrole-2-carboxamide (NMPC) .[1] While ubiquitous as a fragment in kinase inhibitors and receptor antagonists, its primary distinction lies in its role as the fundamental repeating unit of minor groove-binding polyamides .

Unlike traditional small molecules that rely on stochastic hydrophobic pockets, NMPC oligomers read the DNA double helix with a fidelity rivaling transcription factors. By linking NMPC units with N-methylimidazole (Im) analogs, researchers can engineer ligands that recognize specific nucleotide sequences, enabling "Transcription Therapy"—the direct modulation of gene expression at the genomic level.

This guide dissects the physicochemical properties, synthetic protocols, and design logic required to utilize NMPC as a precision tool in drug development.

Structural Basis of the Scaffold

The NMPC unit is not merely a linker; it is a structural mimic of the DNA minor groove's curvature.

Physicochemical Properties[2][3][4][5][6]

-

Curvature: The crescent shape of the trimer or tetramer oligomers perfectly matches the radius of curvature of the B-DNA minor groove.

-

H-Bonding: The amide NH groups face inward, serving as hydrogen bond donors to the DNA bases (specifically N3 of Adenine/Guanine and O2 of Thymine/Cytosine).

-

Steric Gating: The N-methyl group projects outward, away from the groove floor. This steric bulk prevents deep penetration into G/C-rich regions unless paired with a specific partner (Imidazole), forming the basis of the recognition code.

The Recognition Code (Pairing Rules)

The power of NMPC lies in its pairing. In a hairpin polyamide, an NMPC unit (Py) on one strand pairs with a unit on the antiparallel strand.

-

Py / Py Pair: Recognizes A·T or T·A . The steric fit is tight, but lacks the specific H-bond to distinguish A from T.

-

Im / Py Pair: Recognizes G·C . The Imidazole nitrogen forms a specific H-bond with the exocyclic amine of Guanine.

-

Py / Im Pair: Recognizes C·G .

Visualization: The DNA Recognition Logic

The following diagram illustrates the logical flow of designing a sequence-specific ligand using the NMPC scaffold.

Caption: Logic flow for translating a genomic DNA sequence into a programmable NMPC-based polyamide ligand.

Synthetic Methodologies

The synthesis of NMPC-based drugs has evolved from solution-phase chemistry to robust Solid-Phase Synthesis (SPS), allowing for the rapid generation of libraries.[1]

Monomer Synthesis

The critical building block is 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid (Boc-Py-OH).[1]

-

Nitration: Reaction with nitric acid/acetic anhydride yields the 4-nitro derivative.[1]

-

Reduction & Protection: Hydrogenation (Pd/C) followed by immediate trapping with Boc-anhydride prevents oxidation of the unstable amine.

Solid-Phase Synthesis Protocol (Boc-Chemistry)

Objective: Synthesis of a Py-Py-Py-Im hairpin polyamide. Scale: 0.1 mmol.

Reagents:

-

Resin: Boc-β-Ala-PAM resin (0.5 mmol/g substitution).[1]

-

Solvent: DMF (N,N-Dimethylformamide), NMP.

-

Activator: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]

-

Base: DIEA (Diisopropylethylamine).

-

Deprotection: TFA (Trifluoroacetic acid).

Step-by-Step Workflow:

-

Deprotection (Boc Removal):

-

Treat resin with 20% TFA in DCM (Dichloromethane) for 20 minutes.

-

Wash 3x with DCM, 3x with DMF.

-

-

Activation:

-

Dissolve Boc-Py-OH (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 2 mL DMF.

-

Add DIEA (1.0 mmol, 10 eq). Shake for 3 minutes to form the active ester.

-

-

Coupling:

-

Add the activated monomer solution to the resin.

-

Shake at room temperature for 60 minutes.

-

Drain and wash 3x with DMF.

-

QC Check: Perform Kaiser test (ninhydrin) to ensure complete coupling (should be negative/yellow).

-

-

Capping (Optional but Recommended):

-

Treat with acetic anhydride/pyridine in DMF to cap unreacted amines.

-

-

Cycle Repeat:

-

Repeat steps 1-4 for subsequent Im or Py monomers.

-

-

Cleavage:

-

Treat resin with pure dimethylaminopropylamine (Dp) at 55°C for 12 hours. This cleaves the peptide from the resin and installs the C-terminal cationic tail required for nuclear localization and DNA affinity.

-

Caption: Solid-Phase Synthesis (SPS) workflow for NMPC-based polyamides using Boc-chemistry.

Applications & Performance Data

The versatility of the NMPC scaffold extends beyond simple DNA binding. It is now a scaffold for alkylating agents and enzyme inhibitors.

Comparative Bioactivity Table

| Application Domain | Target | Compound Class | Key Metric | Mechanism |

| Gene Regulation | HIF-1α (Hypoxia) | Py-Im Polyamide | Displaces transcription factor from HRE sequence.[1] | |

| Antimicrobial | MmpL3 (Tuberculosis) | Pyrrole-2-carboxamide deriv.[1][3][4][5] | MIC < 0.016 µg/mL | Inhibits mycolic acid transport (cell wall synthesis). |

| Anticancer | KRAS (G12D) | Alkylating Polyamide | Sequence-specific alkylation of mutant DNA. | |

| CNS Disorders | PDE4B | Pyrrolo[2,3-b]pyridine* | Scaffold hopping from NMPC to inhibit phosphodiesterase. |

*Note: PDE4B inhibitors utilize a fused ring system derived from the NMPC pharmacophore.

Case Study: Targeting "Undruggable" KRAS

The KRAS oncogene is notoriously difficult to target with small molecules due to its lack of deep binding pockets.

-

Strategy: Instead of targeting the KRAS protein, NMPC polyamides target the KRAS gene promoter.

-

Design: A cyclic polyamide designed to bind the sequence 5'-GAGACG-3' (a hotspot in the KRAS promoter).

-

Outcome: The polyamide recruits the transcriptional machinery or physically blocks the binding of transcription activators, leading to a >50% reduction in KRAS mRNA expression in cell lines (A549).

Future Perspectives: The Next Generation

The future of the NMPC scaffold lies in conjugates .

-

Alkylating Conjugates: Attaching "warheads" like chlorambucil or seco-CBI to the NMPC scaffold converts it from a passive binder to a specific genomic editor, inducing DNA damage only at the programmed sequence.

-

PROTAC Recruitment: Polyamides can serve as the "warhead" to recruit E3 ligases to DNA-bound proteins, degrading specific transcription factors.

-

Fluorescent Probes: Conjugation with fluorophores (e.g., FITC, Cy3) creates "telomere paints" or specific genomic stains for live-cell imaging without denaturation.

References

-

Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

-

Dickerson, R. E., et al. (1985).[6] "Crystal structure of a netropsin-DNA complex."[1][6] Journal of Molecular Biology, 186(3), 577-600.

-

Zhang, W., et al. (2020). "Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression."[1] European Journal of Medicinal Chemistry, 208, 112704.[7] Link

-

Li, Y., et al. (2021). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 64(15), 11624–11640. Link

- Fox, K. R., et al. (2021). "Pyrrole-Imidazole Polyamides: From Discovery to Clinical Development." Molecules, 26(23), 7244.

-

Burley, S. K., et al. (2020). "The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding."[1][8] International Journal of Molecular Sciences, 21(7), 2468. Link

Sources

- 1. N-Methylpyrrole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. N-Methylpyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 3. scispace.com [scispace.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of N-Methyl-1H-pyrrole-2-carboxamide

An In-depth Technical Guide on the Physicochemical Characteristics of N-Methyl-1H-pyrrole-2-carboxamide

Executive Summary

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to the pyrrole scaffold's prevalence in biologically active molecules.[1] A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide presents a comprehensive framework for the systematic characterization of this compound. Given the limited availability of published experimental data for this specific molecule, this document leverages established analytical techniques and data from analogous structures to propose a robust, self-validating workflow for its complete physicochemical profiling. We provide detailed experimental protocols, the rationale behind methodological choices, and predictive data to guide researchers in their evaluation of this compound for potential therapeutic applications.

Molecular Structure and Foundational Properties

The initial step in characterizing any molecule is to establish its fundamental structural and electronic properties. These values, often computationally derived, provide a baseline for designing and interpreting subsequent experiments.

The structure of this compound consists of a pyrrole ring, which is an aromatic five-membered heterocycle, substituted at the C2 position with an N-methylcarboxamide group.[2] The presence of the amide group and the pyrrole ring's N-H proton are key features that will dictate the molecule's hydrogen bonding capacity, polarity, and potential for ionization.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 124.063662883 Da | PubChem[2] |

| Topological Polar Surface Area | 44.9 Ų | PubChem[2] |

Insight: The computed XLogP3 value of 0.6 suggests that the molecule is relatively hydrophilic, which may indicate good aqueous solubility but potentially lower passive membrane permeability.[2] The presence of both hydrogen bond donors and acceptors further supports its potential for interaction with aqueous media.

Synthesis and Structural Verification

A reliable supply of pure material is a prerequisite for accurate physicochemical characterization. A plausible and efficient synthesis route involves the amidation of a suitable pyrrole precursor.

Proposed Synthesis Pathway

The most direct synthesis route is the reaction of methyl 1H-pyrrole-2-carboxylate with methylamine. This is a standard nucleophilic acyl substitution reaction where methylamine displaces the methoxy group of the ester to form the more stable amide.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Reaction: To the stirred solution, add an aqueous solution of methylamine (40 wt. %, 2.0-3.0 eq) dropwise at room temperature.

-

Monitoring: Allow the mixture to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product via column chromatography on silica gel to yield the pure this compound.

-

Verification: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The predicted data below are based on characteristic chemical shifts and frequencies observed in similar pyrrole and amide-containing compounds.[3][4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Pyrrole H5 | δ 6.8-7.0 ppm (dd) | Adjacent to N-H and C-H. |

| Pyrrole H3 | δ 6.6-6.8 ppm (dd) | Adjacent to amide and C-H. | |

| Pyrrole H4 | δ 6.0-6.2 ppm (t) | Coupled to H3 and H5. | |

| N-CH₃ | δ 2.8-3.0 ppm (d) | Methyl group coupled to amide N-H. | |

| Pyrrole N-H | δ 9.0-11.0 ppm (br s) | Broad signal for acidic proton. | |

| Amide N-H | δ 7.5-8.5 ppm (br q) | Broad signal coupled to N-CH₃. | |

| ¹³C NMR | Amide C=O | δ 160-165 ppm | Characteristic chemical shift for amide carbonyl. |

| Pyrrole C2, C5 | δ 120-130 ppm | Aromatic carbons. | |

| Pyrrole C3, C4 | δ 105-115 ppm | Aromatic carbons. | |

| N-CH₃ | δ 25-30 ppm | Aliphatic carbon. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 124 | Corresponds to the molecular weight.[2] |

| Key Fragments | m/z = 94, 67 | Loss of -NHCH₃ and subsequent fragmentation of the pyrrole ring. | |

| IR Spec | N-H Stretch (Pyrrole) | 3200-3400 cm⁻¹ | Characteristic of N-H in a 5-membered ring. |

| N-H Stretch (Amide) | 3100-3300 cm⁻¹ | Amide N-H vibration. |

| | C=O Stretch (Amide) | 1640-1680 cm⁻¹ | Strong absorption for the amide I band.[3] |

Core Physicochemical Properties: Methodologies

The following sections detail the experimental workflows for determining the critical physicochemical properties that govern a drug candidate's behavior.

Aqueous Solubility

Causality: Solubility is a critical determinant of bioavailability. Poor aqueous solubility can lead to low absorption and insufficient drug concentration at the target site. This protocol uses the gold-standard shake-flask method to determine thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Incubation: Add an excess amount of this compound to each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the partitioning of a compound between an organic and an aqueous phase, is a key predictor of membrane permeability, protein binding, and metabolic clearance. The partition coefficient (LogP) is determined for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species.

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Experimental Protocol: Shake-Flask LogP/LogD

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.

-

Partitioning: Add a known amount of this compound to a vial containing a defined volume of each pre-saturated phase.

-

Equilibration: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then allow the phases to separate completely (centrifugation can be used to accelerate this).

-

Quantification: Determine the compound's concentration in both the n-octanol and aqueous phases using HPLC-UV.

-

Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Causality: The pKa value defines the extent of a compound's ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a known volume of water (a small amount of co-solvent like methanol may be used if solubility is low, but this can affect the pKa value). Ensure an inert atmosphere by purging with nitrogen.[5]

-

Titration: Calibrate a pH meter with standard buffers.[5] Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is read from the original curve at half of that volume.[7]

Chemical Stability

Causality: Chemical stability determines a compound's shelf-life and its viability under physiological conditions. An HPLC-based assay is the standard for quantifying the degradation of a compound over time under various stress conditions.

Caption: Workflow for an HPLC-based chemical stability assessment.

Experimental Protocol: HPLC Stability Assay

-

Sample Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., pH 1.2, 7.4, and 9.0).

-

Incubation: Incubate these solutions under a matrix of conditions:

-

Temperature: 4°C, 25°C, 40°C.

-

Light: Protected from light vs. exposed to a standardized light source.

-

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.

-

Analysis: Immediately analyze the aliquot using a stability-indicating HPLC method (one that can separate the parent compound from its degradants).

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation kinetics and half-life (t₁/₂) under each condition.

Conclusion

The successful development of any new chemical entity relies on a deep and early understanding of its physicochemical properties. This guide has outlined a comprehensive, method-driven approach for the complete characterization of this compound. By systematically applying the detailed protocols for determining solubility, lipophilicity, ionization, and stability, researchers can generate the critical data needed to build predictive ADME models, guide formulation development, and make informed decisions about the compound's potential as a therapeutic agent. This structured workflow ensures data integrity and provides the authoritative grounding necessary for advancing a compound through the drug discovery pipeline.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10464-10487. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H8N2O | CID 23273389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Methylpyrrole-2-carboxaldehyde(1192-58-1) 1H NMR spectrum [chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Exploring the Antibacterial Spectrum of N-Methyl-1H-pyrrole-2-carboxamide

An In-depth Technical Guide

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. The pyrrole-carboxamide scaffold has emerged as a promising pharmacophore in this pursuit, with numerous derivatives demonstrating potent antibacterial activity.[1][2][3] This technical guide provides a comprehensive framework for exploring the antibacterial spectrum of a specific, focused derivative: N-Methyl-1H-pyrrole-2-carboxamide. We delve into the putative molecular mechanisms that underpin the activity of this class of compounds, provide detailed, self-validating protocols for determining its spectrum of activity, and present representative data from closely related analogs to establish a predictive baseline. This document is designed to serve as a practical and authoritative resource for researchers initiating or advancing drug discovery programs centered on this promising chemical scaffold.

Introduction: The Imperative for Novel Antibacterials & The Promise of the Pyrrole Scaffold

The waning efficacy of existing antibiotics has created a critical need for new therapeutic agents. Pyrrole-containing compounds, both natural and synthetic, have long been a fertile ground for medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The pyrrole-2-carboxamide moiety, in particular, is a crucial structural component in many compounds being investigated as next-generation antibacterials.[1]

The rationale for focusing on this scaffold is twofold:

-

Proven Potential: A significant body of literature confirms that derivatives of pyrrole-2-carboxamide exhibit potent activity against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis.[1][4]

-

Favorable Physicochemical Properties: The pyrrole ring's lipophilic character may facilitate passage across bacterial cell membranes, a crucial first step in reaching intracellular targets.[1] This property, balanced with modest hydrophilicity, allows for interaction with biological receptors and effective circulation.[1]

This guide focuses specifically on this compound, a foundational structure within this class, to establish a systematic approach for its antibacterial characterization.

Putative Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

A compelling body of evidence suggests that pyrrolamides (a class including pyrrole-carboxamides) exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[1][5] These enzymes are essential for bacterial survival, managing DNA topology (supercoiling, catenation, and decatenation) during replication, transcription, and repair.[1][5] Their inhibition leads to a rapid disruption of DNA synthesis, ultimately causing bacterial cell death.[1]

This dual-targeting capability is highly advantageous. A compound that inhibits both DNA gyrase and Topoisomerase IV can be highly potent and may possess a lower propensity for the development of resistance. The overall sequence identity between these enzymes is high across different bacterial species, suggesting that inhibitors may have a broad spectrum of activity.[5]

Caption: Putative mechanism of this compound targeting bacterial topoisomerases.

Experimental Methodology for Spectrum Determination

To comprehensively define the antibacterial spectrum, a standardized and rigorous methodology is paramount. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring reproducibility and comparability of data.

Core Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for this determination.

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Rationale: This method provides a quantitative result (µg/mL), which is more informative than qualitative methods like disk diffusion. Using 96-well plates allows for efficient testing of multiple concentrations and strains simultaneously. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with antibiotic activity.

Step-by-Step Protocol:

-

Preparation of Materials:

-

This compound: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in Dimethyl Sulfoxide (DMSO).

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

-

-

Plate Setup (Self-Validating System):

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the compound stock solution (at 2X the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient.

-

Controls are Critical:

-

Well 11 (Growth Control): 50 µL of CAMHB only (no compound).

-

Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.

-

-

A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay's validity.

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the total volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL. Do not inoculate the sterility control (well 12).

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, check the controls. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (a clear well).

-

Anticipated Antibacterial Spectrum: A Predictive Analysis

While specific MIC data for this compound is not yet broadly published, a robust prediction of its activity can be formulated based on extensive studies of its close structural analogs. Research on various pyrrole-2-carboxamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria.[1][6][7]

Rationale for Data Selection: The data below is synthesized from published reports on substituted pyrrole-2-carboxamides.[1][6][7] These compounds share the core pharmacophore and likely the same mechanism of action. They serve as an authoritative baseline to predict the potential of the parent compound and to guide the selection of a broader screening panel.

| Bacterium | Gram Stain | Representative Strain | Expected MIC Range (µg/mL) for Analogs |

| Staphylococcus aureus | Gram-Positive | ATCC 29213 / MRSA USA300 | 0.008 - 8[1] |

| Bacillus subtilis | Gram-Positive | ATCC 6633 | 0.7 - 4[1] |

| Escherichia coli | Gram-Negative | ATCC 25922 | 1 - 64[1][8] |

| Klebsiella pneumoniae | Gram-Negative | ATCC 700603 | 1.02 - 12[6] |

| Pseudomonas aeruginosa | Gram-Negative | ATCC 27853 | 3.56 - 64[6][8] |

| Mycobacterium tuberculosis | N/A (Acid-Fast) | H37Rv | < 0.7[1] |

Interpretation: The compiled data suggests that this compound is likely to be a broad-spectrum antibacterial agent . Activity is consistently observed against Gram-positive cocci (S. aureus) and various Gram-negative rods.[1][6][9] Notably, some derivatives show exceptional potency against S. aureus (MIC < 1 µg/mL) and even difficult-to-treat pathogens like M. tuberculosis.[1][4] Activity against P. aeruginosa tends to be less potent, which is common for many antibiotic classes due to this organism's intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps.

Discussion & Future Directions

The exploration of this compound's antibacterial spectrum is a scientifically sound starting point for a potential drug discovery campaign. The evidence from related compounds strongly supports its potential as a broad-spectrum agent targeting essential bacterial enzymes.[1][5]

Key Discussion Points:

-

Structure-Activity Relationship (SAR): The literature indicates that substitutions on the pyrrole ring and the carboxamide nitrogen can dramatically modulate potency and spectrum.[1][4] For example, dichlorination of the pyrrole ring has been shown to enhance potency against S. aureus.[1] Once a baseline MIC is established for the parent this compound, a systematic SAR study would be the logical next step to optimize activity.

-

Gram-Negative Permeability: While active against Gram-negatives, the MICs are often higher than for Gram-positives. This suggests that the outer membrane may present a permeability barrier. Future medicinal chemistry efforts could focus on modifying the molecule to enhance its penetration into Gram-negative bacteria.

Recommended Next Steps:

-

Definitive MIC/MBC Testing: Execute the protocol described in Section 3 against a broad panel of wild-type and drug-resistant clinical isolates. Determine the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound is bacteriostatic or bactericidal.

-

Cytotoxicity Screening: Evaluate the compound against mammalian cell lines (e.g., HepG2, HEK293) to establish a preliminary therapeutic index (Selectivity Index = IC₅₀ / MIC).

-

Target Validation: Perform enzyme inhibition assays with purified DNA gyrase and Topoisomerase IV to confirm the presumed mechanism of action.

-

Resistance Studies: Conduct spontaneous resistance frequency and serial passage studies to evaluate the potential for resistance development.

Conclusion

This compound belongs to a class of compounds with demonstrated and potent antibacterial activity. Its putative dual-targeting mechanism against DNA gyrase and Topoisomerase IV makes it an attractive candidate for development in an era of widespread antibiotic resistance. This guide provides the strategic framework and detailed methodologies required for a thorough and scientifically rigorous evaluation of its antibacterial spectrum. The insights gained from such studies will be invaluable in guiding the subsequent optimization and development of this promising molecular scaffold into a next-generation therapeutic agent.

References

-

Gavriliu, D. E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Available at: [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available at: [Link]

-

Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link]

-

Taylor & Francis Online. (Date N/A). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Available at: [Link]

- Google Patents. (2010). WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents.

-

National Institutes of Health. (Date N/A). Bioactive pyrrole-based compounds with target selectivity. Available at: [Link]

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Available at: [Link]

-

SciSpace. (Date N/A). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

-

Der Pharma Chemica. (Date N/A). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acgpubs.org [acgpubs.org]

Technical Guide: N-Methyl-1H-pyrrole-2-carboxamide Scaffolds in Medicinal Chemistry

Topic: N-Methyl-1H-pyrrole-2-carboxamide Patent Literature Review Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound moiety (often abbreviated as the "Py" unit in chemical biology) represents a cornerstone scaffold in modern medicinal chemistry. Its primary significance lies in its ability to function as a sequence-specific DNA minor groove binder when oligomerized, forming the basis of pyrrole-imidazole polyamides (PIPs) . Beyond gene regulation, this scaffold is increasingly prevalent in the patent literature for kinase inhibitors (e.g., JAK, VEGFR) and anti-infectives (e.g., antitubercular MmpL3 inhibitors).

This guide synthesizes the process chemistry, synthetic routes, and therapeutic applications of this scaffold as detailed in key patent filings. It distinguishes between the Ring-Methylated (1-methyl-1H-pyrrole-2-carboxamide) and Amide-Methylated (this compound) variants, with a primary focus on the Ring-Methylated "Py" unit due to its dominance in the pharmaceutical patent landscape.

Chemical Identity & Nomenclature Distinction

In patent literature, the nomenclature can be ambiguous. It is critical to distinguish between two isomers:

-

1-Methyl-1H-pyrrole-2-carboxamide (The "Py" Unit):

-

Structure: Methyl group on the pyrrole ring nitrogen (

). Primary amide at -

Significance: The fundamental building block for Distamycin analogues and Dervan polyamides.

-

CAS: 6621-59-6.

-

-

This compound:

Note: Unless specified otherwise, this guide focuses on the 1-Methyl (Ring-N) variant, as it constitutes the vast majority of high-value IP in this domain.

Synthesis Architectures: Process Chemistry Analysis

The patent literature reveals three distinct synthetic strategies for accessing this scaffold, chosen based on scale and downstream application.

A. The Trichloroacetyl Chloride Route (Lab to Pilot Scale)

This is the most robust method found in experimental patent examples (e.g., US Patent 6,441,194 ). It avoids the use of highly toxic phosgene equivalents and allows for facile purification.

Mechanism: Electrophilic aromatic substitution of N-methylpyrrole with trichloroacetyl chloride yields a trichloromethyl ketone intermediate, which is readily hydrolyzed or aminated to the ester/amide.

B. The Chlorosulfonyl Isocyanate (CSI) Route (Industrial Scale)

Detailed in WO 2005/097743 , this route is preferred for large-scale manufacturing of the corresponding nitrile, which is then hydrolyzed. It is atom-economic but requires handling of hazardous CSI.

C. Solid-Phase Synthesis (Polyamide Production)

Described in US Patent 6,545,162 (Caltech/Dervan), this method utilizes Boc- or Fmoc-protected pyrrole amino acids (Boc-Py-OH) on PAM or Kaiser oxime resins to generate sequence-specific DNA binders.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of these synthetic routes.

Caption: Comparative synthetic routes for the 1-methyl-1H-pyrrole-2-carboxamide scaffold. Route A is preferred for lab safety; Route B for industrial throughput.

Detailed Experimental Protocol

Source: Adapted from US Patent 6,441,194 and US Patent 6,545,162 . Objective: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Precursor to the carboxamide).

This protocol is selected for its "self-validating" nature: the intermediate trichloroketone crystallizes easily, providing a visual purity check before the final step.

Reagents & Equipment[1][7]

-

Starting Material: N-Methylpyrrole (99%)

-

Reagent: Trichloroacetyl chloride[7]

-

Solvent: Diethyl ether (anhydrous), Methanol

-

Base: Sodium methoxide (25% in MeOH)

-

Equipment: 3-neck round bottom flask, addition funnel, reflux condenser, nitrogen line.

Step-by-Step Methodology

-

Acylation (Formation of the Trichloroketone):

-

Charge the flask with N-methylpyrrole (1.0 eq) and anhydrous diethyl ether (5 mL/g). Cool to 0°C under

. -

Add trichloroacetyl chloride (1.1 eq) dropwise via addition funnel over 1 hour. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Checkpoint: The reaction mixture should darken. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench by slow addition of saturated aqueous

. Extract with ethyl acetate.[2][8] -

Purification: The intermediate, 2-(trichloroacetyl)-1-methylpyrrole, often precipitates or can be recrystallized from hexane.

-

-

Haloform Reaction (Esterification):

-

Dissolve the crystalline trichloroketone intermediate (1.0 eq) in dry methanol.

-

Add sodium methoxide solution (0.5 eq catalytic amount usually suffices, but patents often use 1.0 eq to drive rate) at room temperature.

-

Stir for 2–12 hours. The trichloromethyl group is an excellent leaving group (

), generating the methyl ester. -

Workup: Evaporate methanol. Partition residue between water and dichloromethane. Dry organic layer over

.[4][8]

-

-

Amidation (Conversion to Carboxamide):

-

Dissolve the methyl ester in methanol.

-

Bubble anhydrous ammonia gas through the solution at 0°C or add concentrated ammonium hydroxide.

-

Seal the vessel and heat to 50–60°C for 24 hours.

-

Isolation: Concentrate in vacuo. The product, 1-methyl-1H-pyrrole-2-carboxamide , crystallizes as a white/off-white solid.

-

Therapeutic "Warheads": The Polyamide Code

The most distinct application of this scaffold is in Pyrrole-Imidazole Polyamides (PIPs) . These molecules "read" the minor groove of DNA.

-

The Code:

-

Py/Im pair: Targets C·G base pair.

-

Im/Py pair: Targets G·C base pair.[8]

-

Py/Py pair: Targets A·T or T·A base pair.

-

Hp/Py pair: (Hp = Hydroxypyrrole) Targets T·A specifically.

-

The 1-methyl-1H-pyrrole-2-carboxamide unit acts as the "Py" spacer, curving the molecule to match the helical pitch of DNA.

Caption: The "Py" unit (green) serves as the generic spacer in DNA recognition, while Imidazole (red) provides G-specificity.

Patent Landscape & Future Outlook

Key Assignees

-

California Institute of Technology (Caltech): The foundational patents for polyamide synthesis (Dervan et al.) reside here.

-

GeneCare Research Institute: Patents related to specific therapeutic applications of polyamides.

-

Pharmaceutical Majors (Pfizer, Novartis): Use of the pyrrole carboxamide scaffold in kinase inhibitors (e.g., JAK3, VEGFR).

Emerging Trends

-

MmpL3 Inhibitors: Recent patents (e.g., US 2018/0291021 ) highlight this scaffold in fighting drug-resistant Tuberculosis. The pyrrole carboxamide headgroup binds to the proton-translocating channel of the MmpL3 transporter.

-

PROTAC Linkers: The stability and defined geometry of the pyrrole amide are being explored as rigid linkers in protein degradation chimeras.

References

- Method for the synthesis of pyrrole and imidazole carboxamides on a solid support.

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- Synthesis of pyrrole-2-carbonitriles.

- Pdd compounds (Pyrridinobenzodiazepines).

- Tetrapyrrole polyaminomonocarboxylic acid therapeutic agents.

Sources

- 1. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 6. US6573293B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors - Google Patents [patents.google.com]

- 7. US5659078A - Process for the preparation of trichloroacetyl chloride - Google Patents [patents.google.com]

- 8. CN103787944A - Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine - Google Patents [patents.google.com]

- 9. Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Purification Strategies for N-Methyl-1H-pyrrole-2-carboxamide

Abstract & Strategic Overview

This guide details the purification of N-Methyl-1H-pyrrole-2-carboxamide , a critical intermediate often employed in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogs).[1]

Critical Distinction: Researchers must distinguish this molecule (N-methyl on the amide, free pyrrole NH) from its isomer 1-methylpyrrole-2-carboxamide (methyl on the ring nitrogen).[1][2] The presence of the free pyrrole NH (1H) significantly increases polarity and hydrogen-bonding capability, making it prone to "streaking" on silica gel if not properly modulated.

This protocol prioritizes Normal Phase Flash Chromatography as the primary isolation method, with specific attention to preventing oxidative degradation and managing the compound's moderate-to-high polarity.

Physicochemical Profile & Pre-Purification Analysis[3][4]

Before initiating chromatography, the crude mixture must be characterized to define the separation window.

Target Molecule Characteristics

| Property | Data | Implications for Purification |

| Structure | Pyrrole ring with -CONHMe at C2 | H-bond donor (pyrrole NH) and acceptor (amide C=O).[1][2][3][4][5][6] |

| Molecular Weight | 124.14 g/mol | Low MW; elutes quickly if solvent is too polar.[3] |

| Polarity | Moderate-High | Requires polar modifiers (MeOH or Acetone) in non-polar solvents.[1][3] |

| Stability | Air/Acid Sensitive | Pyrroles darken (oxidize) on prolonged exposure to air or acidic silica.[1][2][3] |

| Solubility | Soluble in DCM, MeOH, EtOAc; Poor in Hexanes | Load column using DCM or solid load on Celite.[2][3] |

Thin Layer Chromatography (TLC) Optimization

Standard UV detection (254 nm) is effective, but specific staining is required to distinguish the product from non-pyrrolic impurities (e.g., unreacted amines or aliphatic byproducts).[2]

-

Mobile Phase A (Standard): 5% Methanol in Dichloromethane (DCM).[2]

-

Mobile Phase B (Alternative): 50% Ethyl Acetate in Hexanes.[2]

-

Visualization (The "Expert" Method):

-

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde in HCl):

Detailed Purification Protocol: Normal Phase Flash Chromatography

Stationary Phase Selection

-

Rationale: Irregular silica can cause peak tailing for amides.[1][2] Spherical particles provide tighter bands.[2]

-

Buffering (Optional but Recommended): If the crude material is dark (oxidized), pre-wash the column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic silanol sites, preventing decomposition.

Mobile Phase System

The "Gold Standard" solvent system for pyrrole carboxamides is DCM/MeOH . While Hexane/EtOAc is safer, the solubility of the amide often necessitates chlorinated solvents to prevent precipitation on the column head.

Gradient Profile (Linear):

| Time (CV*) | % Solvent B (MeOH) | Event |

| 0–2 | 0% | Column Equilibration & Impurity Elution (Non-polar) |

| 2–5 | 0% → 2% | Elution of unreacted starting materials (e.g., trichloroacetyl pyrrole) |

| 5–12 | 2% → 5% | Product Elution Window |

| 12–15 | 5% → 10% | Elution of polar oligomers/acids |

| 15+ | 10% | Wash |

Step-by-Step Procedure

-

Sample Loading:

-

Run Parameters:

-

Flow Rate: 15–20 mL/min (for a 12g column).

-

Detection: UV 254 nm (primary) and 280 nm (secondary).[2]

-

-

Fraction Collection:

-

Post-Run Processing:

Troubleshooting & Remediation

| Issue | Root Cause | Corrective Action |

| Streaking / Tailing | Interaction between amide/pyrrole NH and acidic silanols.[1][2][3] | Add 0.1% Triethylamine (Et3N) to the mobile phase.[2][3] Alternatively, switch to Acetone/Hexane system.[1] |

| Co-elution with Impurities | Similar polarity of byproduct (e.g., methyl ester analog).[2][3] | Change selectivity. Switch from DCM/MeOH to EtOAc/Hexane (1:1) or Toluene/Acetone (3:1) .[1][2] |

| Product Decomposition | Acidic silica catalyzing polymerization.[1][2][3] | Use Neutral Alumina instead of Silica, or perform rapid filtration rather than long column runs.[2][3] |

| Color Change (Pink/Brown) | Auto-oxidation on the column.[1][2][3] | Minimize time on column. Use degassed solvents.[1][2][9] Store fractions in the dark immediately. |

Process Visualization

Purification Decision Tree

This workflow illustrates the logical path for purifying the crude reaction mixture.

Caption: Decision tree for selecting the optimal loading and solvent strategy based on crude solubility and TLC profile.

Flash Chromatography Gradient Profile

Visualizing the mobile phase composition over time to maximize separation efficiency.[2]

Caption: Optimized gradient profile using DCM/MeOH to separate the target amide from non-polar impurities and polar oligomers.

References

-

PubChem. this compound (Compound). National Library of Medicine.[2] Accessed October 2023. [Link]

-

Organic Syntheses. 2-Trichloroacetylpyrrole and its Conversion to Pyrrole-2-carboxamides. Org. Synth. 1971, 51, 100.[2] [Link][2]

-

Teledyne ISCO. Flash Chromatography Guide: Purification of Amides and Nitrogen Heterocycles. Application Note AN102. [Link]

-

Chemistry LibreTexts. Thin Layer Chromatography Visualization Reagents (Ehrlich's Reagent). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole (CAS 109-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. teledyneisco.com [teledyneisco.com]

- 5. researchgate.net [researchgate.net]

- 6. sarponggroup.com [sarponggroup.com]

- 7. epfl.ch [epfl.ch]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

N-Methyl-1H-pyrrole-2-carboxamide NMR spectroscopic analysis

Application Note: NMR Spectroscopic Analysis of N-Methyl-1H-pyrrole-2-carboxamide

Executive Summary

This guide details the structural characterization of This compound using 1D and 2D NMR spectroscopy. While pyrrole-2-carboxamides are ubiquitous pharmacophores in DNA-minor groove binders (e.g., Distamycin, Netropsin), precise structural assignment is often complicated by tautomerism, rotational isomerism, and solvent-dependent proton exchange.

Critical Distinction: This protocol specifically addresses the amide-N-methylated derivative (this compound), distinct from the ring-N-methylated isomer (1-methylpyrrole-2-carboxamide) common in natural products. A diagnostic strategy to differentiate these regioisomers is included, serving as a vital quality control checkpoint in drug development workflows.

Chemical Structure & NMR Properties

Target Molecule: this compound

-

Formula: C₆H₈N₂O

-

Key Features:

-

Pyrrole Ring: Electron-rich heteroaromatic system; NH at position 1 is exchangeable.

-

Carboxamide: Substituted at position 2; restricted rotation about the C(O)-N bond may lead to rotamers (cis/trans) observable by NMR.

-

N-Methyl Group: Located on the amide nitrogen.[1]

-

Diagnostic NMR Challenges:

-

Exchangeable Protons: The pyrrole NH (

) and amide NH ( -

Coupling Patterns: The amide methyl group appears as a doublet (coupling to

) unlike the singlet observed in ring-methylated isomers. -

Quadrupolar Broadening:

N nuclei can broaden attached proton signals (

Experimental Protocol

Sample Preparation

To minimize chemical exchange broadening and observe both NH signals, DMSO-d₆ is the solvent of choice due to its hydrogen-bond accepting capability, which stabilizes the NH protons and slows their exchange rate.

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

-

Concentration: 10–15 mg in 600 µL (approx. 100–150 mM). High concentrations favor dimer formation; moderate concentration is preferred for monomeric characterization.

-

Drying: Sample must be dried under high vacuum to remove trace water, which catalyzes proton exchange.

Acquisition Parameters (600 MHz recommended)

| Parameter | 1H (Proton) | 13C (Carbon) | COSY | HSQC | HMBC |

| Pulse Seq | zg30 | zgpg30 | cosygpppqf | hsqcedetgp | hmbcgplpndqf |

| Scans (NS) | 16 | 1024 | 8 | 4 | 16 |

| Relaxation (D1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s | 1.5 s |

| Spectral Width | 14 ppm | 240 ppm | 10 ppm | F1: 160, F2: 10 | F1: 220, F2: 10 |

| Temp | 298 K | 298 K | 298 K | 298 K | 298 K |

Expert Insight: For hmbcgplpndqf, set the long-range coupling constant (

Structural Assignment & Analysis

1H NMR Assignment Strategy

The spectrum in DMSO-d₆ will typically display:

-

Pyrrole NH (

): Broad singlet, highly deshielded (>11.0 ppm). -

Amide NH (

): Broad quartet (or broad signal), ~7.5–8.5 ppm. Coupled to the methyl group. -

Pyrrole Ring Protons (

):- (α to ring N): Most deshielded ring CH (~6.8–7.0 ppm).

- (β to ring N, α to C=O): ~6.7–6.9 ppm.[2]

- (β to ring N): Most shielded ring CH (~6.0–6.2 ppm).

-

N-Methyl (

): Doublet (

13C NMR Assignment

-

Carbonyl (C=O): ~161 ppm.

-

Pyrrole C2 (Quaternary): ~125–130 ppm (Determined via HMBC).

-

Pyrrole C5 (CH): ~122 ppm.[2]

-

Pyrrole C3 (CH): ~110 ppm.[2]

-

Pyrrole C4 (CH): ~108 ppm.[3]

-

N-Methyl (

): ~26 ppm.[2][3][4][5]

Workflow Diagram

The following logic flow ensures robust structural verification and differentiation from isomers.

Figure 1: Decision tree for differentiating this compound from its regioisomer.

Detailed Analysis & Self-Validation

The "Doublet vs. Singlet" Check (Self-Validating Step)

The most common error in analyzing this class of compounds is misidentifying the methylation site.

-

Target (Amide-Methyl): The methyl protons couple to the adjacent amide proton (

). This splits the methyl signal into a doublet (-

Validation: Perform a D₂O shake. The amide NH will exchange (disappear), and the methyl doublet will collapse into a singlet .

-

-